Product packaging for 3-[2-(4-Methoxyphenyl)ethenyl]thiophene(Cat. No.:CAS No. 155827-34-2)

3-[2-(4-Methoxyphenyl)ethenyl]thiophene

Cat. No.: B14282884
CAS No.: 155827-34-2
M. Wt: 216.30 g/mol
InChI Key: CUEHRJUKAGPKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-Methoxyphenyl)ethenyl]thiophene is a synthetic thiophene derivative of significant interest in medicinal chemistry and materials science. Thiophene-based compounds are recognized as privileged scaffolds in drug discovery due to their versatile pharmacological properties . Specifically, derivatives incorporating methoxyphenyl groups, similar to this compound, have been investigated for their potent biological activities. Research on analogous structures has demonstrated promising antioxidant and anticancer effects, with some compounds exhibiting cytotoxicity against human cancer cell lines such as glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 . The molecular structure, featuring an ethenyl bridge between methoxyphenyl and thiophene rings, is characteristic of compounds studied as potential 5-HT2A receptor antagonists, which are relevant to neurological disorders . Beyond pharmacology, the conjugated system of this molecule makes it a candidate for developing advanced materials. Thiophene oligomers and polymers are widely used in organic electronics, including the fabrication of conductive polymers, light-emitting diodes (LEDs), and chemical sensors, as they can transduce molecular interactions into observable electrical or optical signals . This product is intended for research purposes such as bioactivity screening, mechanism of action studies, and as a synthetic intermediate or building block for novel organic materials. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12OS B14282884 3-[2-(4-Methoxyphenyl)ethenyl]thiophene CAS No. 155827-34-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155827-34-2

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethenyl]thiophene

InChI

InChI=1S/C13H12OS/c1-14-13-6-4-11(5-7-13)2-3-12-8-9-15-10-12/h2-10H,1H3

InChI Key

CUEHRJUKAGPKGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CSC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3 2 4 Methoxyphenyl Ethenyl Thiophene and Its Analogues

Carbon-Carbon Cross-Coupling Strategies for Ethenyl and Thiophene (B33073) Linkages

Transition metal-catalyzed cross-coupling reactions are among the most efficient and versatile methods for forming carbon-carbon bonds, making them ideal for linking the thiophene and methoxyphenyl moieties via an ethenyl bridge. uliege.be These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. uliege.be

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, utilizing a palladium catalyst to couple an organoboron compound with a halide or triflate. organic-chemistry.org For the synthesis of 3-[2-(4-Methoxyphenyl)ethenyl]thiophene, this can be achieved by reacting a thiophene-3-boronic acid with a 1-(2-haloethenyl)-4-methoxybenzene, or conversely, a (E)-2-(4-methoxyphenyl)ethenylboronic acid with a 3-halothiophene. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. organic-chemistry.org A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction, with aqueous solvent systems often being viable. acs.org

A key challenge can be the protodeboronation of heteroaryl boronic acids, but specific protocols have been developed to minimize this side reaction. nih.gov The use of robust ligands, such as SPhos, in conjunction with specific bases like cesium fluoride (B91410) (CsF), has been shown to be effective for coupling heteroaryl boronic acids with vinyl chlorides. nih.govnih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Component Examples
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand PPh₃, P(t-Bu)₃, PCy₃, SPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄, CsF
Solvent Toluene, Dioxane, THF, Isopropanol, Aqueous mixtures
Boron Reagent Boronic acid, Boronate ester, Potassium trifluoroborate

| Leaving Group | I, Br, Cl, OTf |

Sonogashira Coupling Approaches for Ethynyl (B1212043) and Ethenyl Moieties

The Sonogashira reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a dual catalyst system of palladium and copper(I). wikipedia.orgsynarchive.com This method provides an indirect route to the target ethenyl-linked compound. The synthesis would first involve the coupling of 3-halothiophene (e.g., 3-iodothiophene) with 1-ethynyl-4-methoxybenzene to form 3-[(4-methoxyphenyl)ethynyl]thiophene. nih.gov

The resulting ethynyl linkage is then selectively reduced to the (E)-ethenyl double bond. This reduction can be accomplished using various methods, such as catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) to prevent over-reduction to an ethane (B1197151) linkage, or through hydroboration-protonolysis. The Sonogashira reaction is valued for its reliability and ability to be performed under mild, often amine-based, conditions. organic-chemistry.orgmdpi.com

Table 2: Components of the Sonogashira Coupling Reaction

Component Examples
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalyst CuI
Base Et₃N, piperidine, n-PrNH₂
Solvent THF, DMF, Toluene

| Reactants | Terminal alkyne and Aryl/Vinyl halide (I, Br, OTf) |

Other Transition Metal-Catalyzed Coupling Methods (e.g., Negishi, Stille)

Beyond the Suzuki and Sonogashira reactions, other powerful cross-coupling methods are available for the synthesis of stilbene-like structures.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. synarchive.comorganic-chemistry.org This reaction is noted for its high reactivity and functional group tolerance. wikipedia.org For the target compound, this could involve the reaction of a 3-thienylzinc halide with 1-(2-haloethenyl)-4-methoxybenzene. The organozinc reagents are typically prepared in situ from the corresponding organic halide. commonorganicchemistry.comillinois.edu

The Stille reaction involves the palladium-catalyzed coupling of an organotin (stannane) reagent with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org Stannanes are stable to air and moisture, and the reaction conditions are generally mild and tolerant of many functional groups. orgsyn.orglibretexts.org A potential route would be the coupling of (E)-1-(2-(tributylstannyl)ethenyl)-4-methoxybenzene with 3-bromothiophene. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.orgharvard.edu

Table 3: Comparison of Negishi and Stille Coupling

Feature Negishi Coupling Stille Coupling
Organometallic Reagent Organozinc (R-ZnX) Organotin (R-SnR'₃)
Catalyst Palladium or Nickel Palladium
Key Advantages High reactivity, broad scope, functional group tolerance. wikipedia.org Air/moisture stable reagents, mild conditions, functional group tolerance. orgsyn.org

| Key Disadvantages | Moisture/air sensitivity of some organozinc reagents. | Toxicity of tin compounds, purification challenges. organic-chemistry.org |

Condensation and Cyclization Reactions in Thiophene Scaffold Construction

An alternative synthetic strategy involves constructing the thiophene ring itself from acyclic precursors. These methods are particularly useful for creating highly substituted or complex thiophene derivatives that may be difficult to access through functionalization of a pre-existing thiophene core. nih.gov

Gewald Thiophene Synthesis and Related Annulation Procedures

The Gewald synthesis is a classic and highly effective multi-component reaction for preparing 2-aminothiophenes. umich.edu The reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a basic catalyst, such as an amine (e.g., diethylamine (B46881) or morpholine). impactfactor.org

While the direct synthesis of this compound via the Gewald reaction is not straightforward because it yields a 2-aminothiophene, it provides a valuable intermediate. nih.gov The amino group can be removed via diazotization followed by reduction, or it can be used as a handle for further functionalization. To incorporate the desired substituent, one could potentially use a ketone precursor that already contains the 4-methoxystyryl moiety. The Gewald reaction is prized for its operational simplicity and the ready availability of starting materials. researchgate.net

Related annulation procedures refer to the broader class of reactions that form a ring onto an existing molecular fragment. researchgate.net For thiophenes, this can involve the cyclization of functionalized alkynes or other appropriately substituted linear chains. mdpi.comresearchgate.net For example, [3+2] cycloaddition/annulation protocols can be used to construct highly functionalized thiophene rings from components like β-oxodithioesters and dialkyl acetylenedicarboxylates. acs.org These methods offer regioselective control over the final substitution pattern. nih.govacs.org

Multi-Component Reactions for Complex Thiophene Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. nih.govresearchgate.net This approach aligns with the principles of green chemistry by minimizing steps and waste. tandfonline.com The Gewald reaction is itself a prime example of an MCR. nih.gov

Numerous other MCRs have been developed for the synthesis of diverse and complex thiophene derivatives. bohrium.com For instance, polysubstituted thiophenes can be synthesized through a three-component reaction of an aldehyde, an active methylene halide, and elemental sulfur with 1,3-dicarbonyl compounds. nih.gov Rhodium-catalyzed three-component reactions involving alkynes, sulfur powder, and a boronic acid have also been reported to yield substituted thiophenes. tandfonline.com These reactions offer a powerful and convergent approach to building molecular complexity, potentially allowing for the one-pot synthesis of thiophene analogues of the target compound by carefully selecting the starting components. researchgate.net

Table 4: Example of a Four-Component Thiophene Synthesis

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Catalyst/Conditions Product Type

Electrophilic Cyclization Pathways for Benzothiophene (B83047) Formation

The styrylthiophene core of this compound serves as a precursor for the synthesis of larger, fused-ring systems such as benzothiophenes and their analogues. A key transformation in this regard is electrophilic cyclization. One prominent method is photocyclization, an intramolecular process induced by UV light. For styrylthiophenes, this reaction proceeds via an excited state, leading to the formation of a new carbon-carbon bond and subsequent aromatization to yield a naphthothiophene structure. acs.orgnih.gov The regiochemistry of this cyclization is dependent on the position of the styryl group on the thiophene ring; 3-styrylthiophenes are known to cyclize to form naphtho[1,2-b]thiophene (B13749340) derivatives. nih.gov

Another versatile approach to the benzothiophene core involves the electrophilic cyclization of ortho-alkynyl thioanisoles. nih.gov Although this method starts from a different precursor, it highlights a general strategy where an electrophile induces the cyclization of a sulfur-containing aromatic side chain. Various electrophilic reagents, including iodine (I₂), N-bromosuccinimide (NBS), and metal catalysts, can be employed to trigger the ring-closing reaction under moderate conditions. nih.govorganic-chemistry.org This pathway results in the formation of 2,3-disubstituted benzo[b]thiophenes, demonstrating the utility of electrophile-mediated cyclization in constructing this important heterocyclic scaffold. nih.gov

Table 1: Comparison of Cyclization Pathways for Thiophene Derivatives

Pathway Precursor Type Key Reagent/Condition Product Reference
Photocyclization Styrylthiophene UV Light Naphthothiophene acs.org, nih.gov
Electrophilic Cyclization o-Alkynyl thioanisole I₂, NBS, PhSCl Benzo[b]thiophene nih.gov

Claisen-Schmidt Condensation for Ethenyl Moiety Formation

The formation of the ethenyl linkage in this compound is efficiently achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with another carbonyl compound that has an α-hydrogen. researchgate.net To synthesize the target molecule, this typically involves the reaction between 3-thiophenecarbaldehyde and a derivative of 4-methoxyphenylacetic acid, or alternatively, 4-methoxybenzaldehyde (B44291) and a 3-thienylacetyl compound.

The reaction is generally performed in the presence of a base, such as sodium or potassium hydroxide, in a protic solvent like ethanol. Microwave-assisted Claisen-Schmidt condensations have also been reported, offering advantages such as reduced reaction times and improved yields. researchgate.net This methodology is robust and widely used for the synthesis of chalcones and other styryl derivatives, providing a straightforward route to the core structure of this compound. researchgate.netresearchgate.net

Functionalization and Derivatization Approaches to Modulate Electronic Properties

Regioselective Bromination and Subsequent Substitutions

To fine-tune the electronic properties of this compound, functional groups can be introduced onto the thiophene ring. Regioselective bromination is a key first step in this process. The thiophene ring is susceptible to electrophilic substitution, primarily at the C2 and C5 positions, which are activated by the sulfur atom. The presence of the ethenyl substituent at the C3 position directs bromination preferentially to the C2 and C5 positions.

Reagents such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or bromine in acetic acid are commonly used to achieve selective bromination of thiophene rings. mdpi.comnih.gov Once brominated, the resulting bromo-derivative serves as a versatile intermediate for introducing a wide array of functional groups through cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, alkyl, or alkynyl substituents. researchgate.net This two-step sequence of bromination followed by cross-coupling is a powerful strategy for creating a library of analogues with tailored electronic characteristics.

Table 2: Common Reagents for Regioselective Bromination of Thiophenes

Reagent Typical Conditions Selectivity Reference
N-Bromosuccinimide (NBS) THF or CCl₄, dark High for α-positions (C2, C5) nih.gov
**Bromine (Br₂) ** Acetic Acid, CHCl₃ Good for α-positions (C2, C5) mdpi.com

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The electronic and optical properties of the core molecule can be systematically modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This can be accomplished either by using appropriately substituted starting materials in the initial synthesis or by post-synthetic modification of the parent molecule.

For instance, in the Claisen-Schmidt condensation, using a substituted 3-thiophenecarbaldehyde (e.g., with an alkyl group as an EDG or a nitro group as an EWG) or a substituted 4-methoxybenzaldehyde will directly yield a functionalized analogue. Alternatively, building upon the regioselective bromination described previously, various substituents can be introduced. Suzuki coupling with boronic acids containing EDGs (e.g., alkoxy, amino groups) or EWGs (e.g., cyano, nitro, ester groups) allows for precise control over the electronic nature of the final compound. This strategic placement of functional groups alters the HOMO and LUMO energy levels of the molecule, thereby influencing its absorption, emission, and charge transport properties. acs.org

Polymerization Techniques for Thiophene-Ethenyl Conjugated Polymers

Monomers like this compound are valuable building blocks for creating conjugated polymers with applications in organic electronics. uwaterloo.ca Several polymerization techniques can be employed to synthesize polymers incorporating this thiophene-ethenyl structure. To make the monomer suitable for polymerization, it is typically first functionalized with polymerizable handles, such as bromine or iodine atoms, usually at the 2 and 5 positions of the thiophene ring.

Oxidative polymerization, either chemically with reagents like iron(III) chloride (FeCl₃) or electrochemically, is a common method for polymerizing thiophenes. google.com However, this method can sometimes lead to defects in the polymer chain. For more controlled and regioregular polymers, catalyst-transfer polycondensation methods are preferred. Nickel-catalyzed Kumada catalyst-transfer polymerization (KCTP) and palladium-catalyzed methods like direct arylation polymerization (DArP) are state-of-the-art techniques that produce well-defined polymers with high regioregularity, controlled molecular weights, and low polydispersity. nih.gov These methods are crucial for optimizing the performance of the resulting polymers in electronic devices. nih.govuwaterloo.ca The inclusion of the ethenyl spacer within the polymer backbone can enhance planarity and extend π-conjugation, which are desirable features for materials used in organic electronics. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-thiophenecarbaldehyde
4-methoxybenzaldehyde
N-bromosuccinimide
Benzo[b]thiophene
Naphtho[1,2-b]thiophene
Thioanisole
Iron(III) chloride

Computational Chemistry and Theoretical Investigations of Electronic Structure and Photophysical Properties

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their ground-state properties with a good balance between accuracy and computational cost.

The first step in a computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms. For 3-[2-(4-Methoxyphenyl)ethenyl]thiophene, this involves determining bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Conformational analysis is also essential, as rotation around single bonds, such as the bond connecting the ethenyl bridge to the thiophene (B33073) or phenyl rings, can lead to different conformers with varying energies and properties. Studies on similar thiophene derivatives indicate that the planarity of the molecule is a key factor influencing its electronic properties. Theoretical calculations can predict the most stable conformer and the energy barriers between different conformations. nih.govnih.govresearchgate.netnih.govmdpi.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. imperial.ac.ukwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals reveals the regions of the molecule involved in electronic transitions.

In donor-acceptor systems, the HOMO is typically localized on the electron-donating moiety, and the LUMO is on the electron-accepting part. For this compound, the methoxy-substituted phenyl group and the thiophene ring both possess electron-donating characteristics. The distribution of HOMO and LUMO across the π-conjugated system, including the ethenyl bridge, is critical. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that correlates with the molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule can be easily excited, which is relevant for applications in optoelectronics. researchgate.net DFT calculations are a standard method for predicting HOMO and LUMO energies and their corresponding gap. semanticscholar.org

Compound FamilyHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Thiophene Sulfonamides semanticscholar.org-6.5 to -7.2-1.8 to -2.53.44 to 4.65
Thienothiophenes e3s-conferences.org-5.1 to -5.8-2.7 to -3.2~2.1 to 2.6
Methoxythiophene epstem.net~ -6.1~ -0.9~ 5.2

This interactive table is based on data from computational studies on similar compound classes and is for illustrative purposes only.

Upon photoexcitation, many donor-π-acceptor (D-π-A) molecules exhibit a phenomenon known as Intramolecular Charge Transfer (ICT), where an electron moves from the donor part of the molecule to the acceptor part through the π-conjugated bridge. fonlo.orgnih.gov The methoxy (B1213986) group is an electron-donating group, and the thiophene ring is an electron-rich π-system, which can facilitate charge transfer upon excitation. iphy.ac.cnrsc.org DFT calculations can quantify the extent of charge transfer by analyzing the changes in electron density distribution between the ground state and the excited state. The nature of the π-bridge significantly influences the efficiency of this charge transfer process. iphy.ac.cn In some molecules, structural changes, such as twisting around single bonds in the excited state, can lead to the formation of a twisted intramolecular charge transfer (TICT) state. fonlo.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group and the sulfur atom of the thiophene ring, indicating these as sites for potential electrostatic interactions. epstem.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the properties of molecules in their electronically excited states.

TD-DFT is a powerful method for calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net These transition energies correspond to the absorption of light and can be used to simulate the molecule's UV-Visible absorption spectrum. scielo.org.zaresearchgate.net The calculations also provide the oscillator strength for each transition, which is a measure of its intensity. The main electronic transition for conjugated molecules like this compound is typically the HOMO to LUMO transition, which corresponds to a π → π* excitation. The calculated maximum absorption wavelength (λmax) can be compared with experimental data to validate the computational methodology. e3s-conferences.org

Table 2: Representative TD-DFT Calculated Absorption Data for Thiophene-Based Systems (Note: This table presents typical data for related compounds to illustrate the output of TD-DFT calculations, as specific results for this compound were not found.)

Compound FamilyMajor TransitionCalculated λmax (nm)Oscillator Strength (f)
Thienothiophenes e3s-conferences.orgHOMO → LUMO450 - 650> 1
Substituted Thiazolidinone scielo.org.zaHOMO → LUMO~5220.15
Thiophene Derivatives iphy.ac.cnS0 → S1 (ICT)350 - 450Not specified

This interactive table is based on data from computational studies on similar compound classes and is for illustrative purposes only.

Quantum Chemical Descriptors and Reactivity Analysis

Fukui function analysis is a powerful tool within conceptual DFT used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. semanticscholar.org For practical applications, condensed Fukui functions are calculated for each atomic site (k).

For nucleophilic attack (ƒk+): This index measures the reactivity of a site towards an electron-donating reagent. A higher value indicates a more favorable site for nucleophilic attack. It is calculated from the electron densities of the neutral molecule (N) and its anionic state (N+1). researchgate.net

For electrophilic attack (ƒk-): This index measures the reactivity towards an electron-accepting reagent. A higher value signifies a preferred site for electrophilic attack. It is derived from the electron densities of the neutral (N) and cationic (N-1) states. researchgate.net

In a molecule such as this compound, the electron-donating methoxy group enriches the phenyl ring with electron density, while the ethenyl bridge facilitates conjugation. Fukui function analysis on analogous thiophene derivatives consistently shows that specific atoms are more susceptible to attack. nih.govnih.gov For this compound, it is predicted that the carbon atoms on the methoxyphenyl ring and the ethenyl bridge would exhibit higher ƒk- values, marking them as the probable sites for electrophilic attack. Conversely, certain carbon atoms within the thiophene ring are expected to have higher ƒk+ values, identifying them as the most likely sites for nucleophilic attack. nih.gov

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. More negative values indicate higher stability. μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive. hakon-art.com η = (ELUMO - EHOMO) / 2

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule can be polarized. "Soft" molecules are more reactive. hakon-art.com S = 1 / (2η)

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher value indicates a better electrophile. hakon-art.com ω = μ² / (2η)

Computational studies on various thiophene derivatives provide representative values for these descriptors, which help in characterizing their chemical behavior. mdpi.com

DescriptorFormulaTypical Calculated Value Range for Thiophene Derivatives (eV)Interpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.0 to -4.5Electron escaping tendency; stability
Chemical Hardness (η)(ELUMO - EHOMO) / 21.5 to 2.5Resistance to charge transfer; reactivity
Global Softness (S)1 / (2η)0.20 to 0.33Polarizability; high value indicates high reactivity
Electrophilicity Index (ω)μ² / (2η)1.5 to 4.0Electron-accepting capability

For this compound, the extended π-conjugation is expected to result in a relatively small HOMO-LUMO gap, leading to a lower hardness value and thus higher reactivity compared to non-conjugated analogues.

Nonlinear Optical (NLO) Properties Simulation

The first hyperpolarizability (β or βtot) is a tensor quantity that measures the second-order nonlinear optical (NLO) response of a molecule. Molecules with large β values are sought for applications in technologies like frequency doubling and optical switching. Computational quantum chemistry, particularly DFT, is a vital tool for predicting the NLO properties of new materials. mdpi.com

The calculation of β for donor-π-acceptor molecules like this compound is well-established. Theoretical studies on structurally similar thiophene analogues of stilbene (B7821643) have shown that these compounds can possess significantly large hyperpolarizabilities. acs.org The calculations are typically performed using methods like DFT with specific functionals (e.g., B3LYP) and basis sets, or through sum-over-states (SOS) formalisms like the ZINDO method. acs.org The results highlight the superior NLO response of thiophene-containing systems compared to their simple benzene (B151609) analogues.

Compound Structure (Donor-Bridge-Acceptor)Computational MethodCalculated βμ (10-30 cm5 esu-1)Reference
Donor-Phenyl-Acceptor (Stilbene)ZINDO34 acs.org
Donor-Thiophene-AcceptorZINDO90 acs.org
Donor-Thiazole-Acceptor ("Matched")ZINDO177 acs.org

Note: βμ is the component of the hyperpolarizability tensor along the dipole moment vector, often used for comparing push-pull systems. Values are for representative parent structures.

The large NLO response in molecules like this compound can be rationalized by analyzing its molecular structure within the donor-π-acceptor (D-π-A) framework.

Donor and Acceptor Strength: The 4-methoxyphenyl (B3050149) group acts as an effective electron donor (D). The thiophene ring, being less aromatic and more polarizable than a benzene ring, acts as a superior component of the π-bridge, and can also have weak electron-accepting properties, facilitating the crucial ICT process upon excitation. researchgate.net

π-Conjugated Bridge: The ethenyl (-CH=CH-) bridge provides a pathway for electron delocalization between the donor and acceptor ends of the molecule. This conjugation is essential for an efficient ICT, which is a primary determinant of the magnitude of β. rsc.org

Aromaticity of the Bridge: A key insight from computational studies is the role of the aromatic delocalization energy of the π-bridge. Thiophene has a lower aromatic delocalization energy (29 kcal/mol) compared to benzene (36 kcal/mol). This lower aromaticity means there is less of an energetic penalty to disrupt the aromatic system to allow for charge separation in the excited state. This facilitates a more effective mixing between the ground state and the charge-transfer excited state, leading to increased polarizability and a significantly enhanced first hyperpolarizability (β) compared to analogous stilbene systems where the bridge is a phenyl ring. researchgate.net

Photophysical Mechanisms and Advanced Spectroscopic Characterization

Absorption and Emission Spectroscopy of 3-[2-(4-Methoxyphenyl)ethenyl]thiophene Derivatives

The photophysical properties of this compound, a donor-π-acceptor (D-π-A) type chromophore, are fundamentally dictated by its electronic structure. The methoxy (B1213986) group (-OCH₃) on the phenyl ring acts as an electron donor, while the thiophene (B33073) ring can be considered an electron-rich π-system that acts as part of the conjugated bridge. This architecture gives rise to distinct absorption and emission characteristics.

UV-Visible Absorption Profiles and Vibronic Fine Structure Analysis

The UV-Visible absorption spectrum of π-conjugated molecules like this compound is typically characterized by intense, broad absorption bands. nih.gov These bands arise from π-π* electronic transitions within the conjugated backbone of the molecule. mdpi.com For derivatives of 2,5-bis[2-(thien-2-yl)ethenyl]benzene, which share a similar thiophene-ethenyl-aryl structure, absorption maxima are observed in the range of 400-450 nm, corresponding to the S₀ → S₁ transition. nih.gov The position and intensity of these bands are influenced by the length of the π-conjugated system and the strength of donor-acceptor groups. nih.gov Chromophores with strong electron-donating groups typically exhibit a bathochromic (red) shift in their absorption profile due to increased conjugative delocalization. nih.gov

In solution, the absorption spectra of such thiophene-based polymers and oligomers can exhibit a vibronic fine structure, which are subtle peaks or shoulders on the main absorption band. researchgate.net These features are related to transitions to different vibrational energy levels within the first electronically excited state. The resolution of this vibronic structure is often dependent on the rigidity and planarity of the molecule. A more planar conformation, which enhances π-conjugation, can lead to more defined vibronic features. researchgate.netnih.gov In contrast, in a disordered state or in solvents that disrupt π-π stacking, these features may broaden or disappear. researchgate.net

Table 1: Representative UV-Visible Absorption Data for Analogous Thiophene-Styrene Derivatives Note: Data for illustrative purposes, representing compounds with similar structural motifs.

Compound Analogue Solvent Absorption Max (λ_max, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Reference
(E,E)-1,4-diisopropoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene Chloroform 443 Not specified nih.gov
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine Acetonitrile 370 ~35,000 rsc.org
2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) Cyclohexane (B81311) 365 Not specified nih.gov
2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) DMSO 375 Not specified nih.gov

Fluorescence Emission Characteristics, Quantum Yields, and Lifetimes

Upon absorption of light, these molecules can relax to the ground state via fluorescence. The emission spectra are typically a mirror image of the absorption spectra, although often broader and significantly red-shifted (a phenomenon known as the Stokes shift). nih.gov The magnitude of the Stokes shift provides insight into the difference in geometry and electronic distribution between the ground and excited states.

The fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed, is a critical parameter for luminescent materials. nih.gov For thiophene-based D-π-A systems, Φ_f can be highly sensitive to the molecular structure and the surrounding environment. rsc.orgnih.gov Rigidifying the molecular structure often enhances emission by reducing non-radiative decay pathways associated with molecular vibrations. nih.gov

The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is another key characteristic. For many organic fluorophores, lifetimes are typically in the range of a few nanoseconds (ns). thermofisher.comutwente.nl Both quantum yield and lifetime are crucial for applications in optoelectronic devices and sensors. rsc.org

Table 2: Representative Fluorescence Data for Analogous Thiophene Derivatives Note: Data for illustrative purposes, representing compounds with similar structural motifs.

Compound Analogue Solvent Quantum Yield (Φ_f) Lifetime (τ, ns) Reference
2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) Cyclohexane 0.81 1.49 nih.govrsc.org
2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) DMSO 0.35 2.59 nih.govrsc.org
Thiophene-fused naphthodiphosphole derivative Not specified 0.53 Not specified rsc.org

Correlation of Experimental Photophysical Data with Theoretical Electronic Structure

Theoretical calculations, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding the electronic structure and predicting the photophysical properties of complex molecules. rsc.orgresearchgate.net

DFT calculations are used to optimize the ground-state geometry and determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov For D-π-A systems like this compound, the HOMO is typically localized on the electron-donating methoxyphenyl moiety and the π-bridge, while the LUMO is distributed across the π-bridge and the thiophene ring. The HOMO-LUMO energy gap is directly related to the lowest energy electronic transition observed in the UV-Vis absorption spectrum. researchgate.net

TD-DFT calculations build upon the ground-state DFT results to compute the energies of electronic excited states and simulate the UV-Visible absorption spectrum. rsc.orgnih.gov These calculations can predict the wavelength of maximum absorption (λ_max) with reasonable accuracy and help identify the nature of the transition (e.g., π-π* or intramolecular charge transfer, ICT). nih.govrsc.org The results of these theoretical studies provide a direct correlation to experimental absorption data and offer deep insights into how structural modifications can tune the optical properties of the material. researchgate.net

Solvatochromic Behavior and Solvent-Dependent Photophysical Responses

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectrum) when it is dissolved in different solvents. This phenomenon is particularly pronounced in D-π-A molecules that exhibit a significant change in their dipole moment upon photoexcitation.

Fluorosolvatochromism and Sensitivity to Solvent Polarity

Fluorosolvatochromism, the solvent-dependent shift in fluorescence emission, is a hallmark of D-π-A thiophene derivatives. nih.govrsc.orgscispace.com In these molecules, the excited state possesses a strong intramolecular charge transfer (ICT) character, making it significantly more polar than the ground state.

When such a molecule is dissolved in a polar solvent, the solvent molecules reorient themselves around the excited-state dipole, lowering its energy. This stabilization of the excited state leads to a lower energy fluorescence emission, resulting in a pronounced red shift in the emission maximum as solvent polarity increases. nih.gov For example, in a study of a structurally similar compound, 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT), the emission peak shifted from 424 nm in nonpolar cyclohexane to 490 nm in the highly polar solvent DMSO, a shift of 66 nm. nih.govrsc.org This high sensitivity to solvent polarity makes these compounds suitable for use as fluorescent probes for their local environment.

Quantitative Analysis of Specific and Non-Specific Solute-Solvent Interactions

Non-specific interactions include effects related to the solvent's polarity and polarizability.

Specific interactions primarily refer to hydrogen bonding between the solute and solvent molecules.

By correlating the absorption or emission maxima with various solvent parameters (e.g., dipolarity/polarizability, acidity, basicity), it is possible to quantify the relative importance of each type of interaction. rsc.org For similar thiophene-based D-π-A systems, studies have shown that non-specific interactions, particularly the solvent's dipolarity and polarizability, are the dominant factors controlling the observed solvatochromic shifts. nih.govrsc.org This indicates that the change in the molecule's dipole moment upon excitation is the primary driver of its environmental sensitivity.

Aggregation-Induced Emission (AIE) and Solid-State Optical Phenomena

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emitting molecules in a dilute solution become highly emissive upon aggregation or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many planar aromatic fluorophores. The primary mechanism responsible for AIE is the Restriction of Intramolecular Motion (RIM). nih.govmdpi.com In solution, molecules with rotatable components, such as the phenyl and thiophene rings in this compound, can dissipate the absorbed energy through non-radiative pathways like low-frequency rotational and vibrational motions. nih.gov This efficient non-radiative decay quenches fluorescence, rendering the molecule dark in its dissolved state.

When these molecules aggregate, for instance, by adding a poor solvent (like water) to a good solvent solution (like tetrahydrofuran (B95107), THF), the steric hindrance from neighboring molecules physically locks the rotatable groups. nih.govmdpi.com This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, thereby "switching on" strong fluorescence. mdpi.com Thiophene-substituted tetraphenylethene (TPE) derivatives, which are structurally related to the subject compound, are classic examples of AIE-active luminogens (AIEgens). nih.gov

The AIE characteristics of a compound like this compound can be systematically investigated by measuring its photoluminescence (PL) intensity in solvent mixtures with varying fractions of the poor solvent. A typical experiment would show a dramatic enhancement of fluorescence intensity as the fraction of the poor solvent increases, leading to aggregate formation.

Table 1: Representative Aggregation-Induced Emission (AIE) Data for a Thiophene-Based AIEgen in THF/Water Mixtures

Water Fraction (% v/v) Relative Photoluminescence (PL) Intensity (arbitrary units) Emission Maximum (λem, nm)
0 1 460
20 3 462
40 15 465
60 55 470
80 180 475
90 250 478

Note: This table is a conceptual representation based on typical AIE behavior observed in thiophene-containing luminogens. The data illustrates the significant fluorescence enhancement upon aggregation.

In the solid state, optical properties are further influenced by the specific molecular packing in the crystal lattice. This can lead to a phenomenon known as morphochromism, where the emission color in the crystalline state differs from that in the amorphous aggregate state. nih.gov For some thiophene-ethene compounds, a red-shift in the emission from the aggregate to the crystal state has been observed. This shift is often attributed to the presence of specific intermolecular interactions, such as sulfur-sulfur (S···S) contacts, which can planarize the molecular conformation and extend π-conjugation in the solid state. nih.gov

Time-Resolved Spectroscopic Studies of Excited State Dynamics

To fully comprehend the photophysical behavior of this compound, it is essential to trace the fate of the molecule from the moment of photon absorption. Time-resolved spectroscopic techniques, particularly femtosecond transient absorption (fs-TA) spectroscopy, are powerful tools for monitoring these ultrafast processes, which occur on timescales ranging from femtoseconds to nanoseconds. nih.govrsc.org

Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (typically the S₁ state). The subsequent relaxation of this excited state can proceed through several competing pathways:

Fluorescence: Radiative decay from S₁ back to S₀, releasing a photon. The rate of this process determines the fluorescence lifetime.

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). For AIEgens in their aggregated state, this pathway is suppressed.

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity, most commonly from the lowest excited singlet state (S₁) to a triplet state (T₁). This process is crucial for applications in photodynamic therapy and organic light-emitting diodes (OLEDs).

Vibrational Relaxation: The dissipation of excess vibrational energy within an electronic state, typically occurring on a sub-picosecond timescale. nih.gov

Fs-TA spectroscopy allows for the direct observation of these transient species. In a typical experiment, a "pump" pulse excites the sample, and a time-delayed "probe" pulse monitors the changes in absorption. By varying the delay time between the pump and probe, a series of transient absorption spectra can be collected, providing a "movie" of the excited-state evolution. researchgate.net Analysis of these spectra reveals the lifetimes of the different excited states and the rates of the transitions between them.

For π-conjugated thiophene derivatives, studies have revealed complex relaxation dynamics. For instance, the initial relaxation within the S₁ state can occur within a few picoseconds. researchgate.net This is often followed by intersystem crossing to the triplet manifold on a timescale of hundreds of picoseconds to nanoseconds. The exact lifetimes and quantum yields of each process are highly dependent on the molecular structure and its environment.

Note: These values represent a general range observed for various π-conjugated organic molecules and thiophene analogues. Specific values for this compound would require direct experimental measurement.

Advanced Materials Science and Organic Electronics Applications of 3 2 4 Methoxyphenyl Ethenyl Thiophene Analogues

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Analogues of 3-[2-(4-methoxyphenyl)ethenyl]thiophene have been investigated as key components in the emissive and charge-transporting layers of OLEDs. Their performance is intrinsically linked to their molecular design, which influences their photoluminescence quantum yields, charge carrier mobilities, and energy levels.

Design Principles for High-Efficiency Emitters and Charge Transport Layers

The design of efficient emitters based on this compound analogues often involves the incorporation of bulky substituents to induce aggregation-induced emission (AIE), a phenomenon that enhances light emission in the solid state. For instance, the introduction of bulky tetraphenylethene (TPE) units as end groups can lead to molecules with high quantum efficiencies. dntb.gov.ua The rigid and planar structure of the thienothiophene core, a close analogue, contributes to extended π-conjugation and favorable intermolecular interactions, which are crucial for efficient charge transport. dntb.gov.ua

Key design principles for high-efficiency emitters include:

Extended π-Conjugation: A larger conjugated system generally leads to a smaller energy gap, enabling emission at longer wavelengths.

High Photoluminescence Quantum Yield (PLQY): This is a measure of the efficiency of the emissive process.

Balanced Charge Injection and Transport: Efficient recombination of electrons and holes in the emissive layer is essential for high electroluminescence efficiency.

Thermal and Morphological Stability: The materials should be stable under operating conditions to ensure long device lifetimes.

In the context of charge transport layers, the design focuses on materials with appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient injection of charge carriers from the electrodes. The flat molecular structures and potential for intermolecular S···S interactions in thiophene-based compounds can enhance charge mobility. dntb.gov.ua

Integration into Donor-Acceptor (D-A) and Donor-Acceptor-Donor (D-A-D) Architectures

The this compound moiety can serve as an excellent electron donor in D-A and D-A-D architectures. In these systems, the donor unit is connected to an electron-accepting unit, often through a π-conjugated bridge. This arrangement can lead to intramolecular charge transfer (ICT) upon excitation, which is beneficial for tuning the emission color and enhancing the electroluminescent properties.

For example, molecules incorporating the closely related 3-(4-methoxyphenyl)thieno[3,2-b]thiophene as a donor and a boron-containing unit as an acceptor have been synthesized and characterized. dntb.gov.uaresearchgate.net These D-A and D-A-D type molecules exhibit tunable emission wavelengths. dntb.gov.ua The photophysical properties of such D-A and D-A-D systems are highly dependent on the strength of the donor and acceptor units, as well as the nature of the π-bridge.

Molecule TypeDonorAcceptorEmission Wavelength (nm)
D-A 3-(4-Methoxyphenyl)thieno[3,2-b]thiopheneDimesitylboron489
D-A-D Two 3-(4-Methoxyphenyl)thieno[3,2-b]thiophene unitsDimesitylboron501

Table 1: Emission characteristics of Donor-Acceptor molecules based on a 3-(4-methoxyphenyl)thieno[3,2-b]thiophene donor. Data sourced from Cinar et al., 2018. dntb.gov.ua

Organic Field-Effect Transistors (OFETs) and Semiconducting Polymers

The performance of OFETs is highly dependent on the charge carrier mobility of the organic semiconductor used. Thiophene-based materials, including analogues of this compound, are widely explored for this purpose due to their excellent electronic properties and processability.

Elucidation of Charge Carrier Mobility and Transport Mechanisms

The charge carrier mobility in organic semiconductors is influenced by several factors, including molecular packing, crystallinity, and the degree of π-orbital overlap between adjacent molecules. The rigid and planar structure of fused thiophene (B33073) rings, such as in thieno[3,2-b]thiophene (B52689), promotes ordered molecular packing in the solid state, which is directly correlated with enhanced charge mobility. nbinno.comrsc.orgrsc.org

Energy Band Gap Engineering and Tuning for Device Performance

The energy band gap of an organic semiconductor is a critical parameter that determines its electronic and optical properties, and consequently, the performance of OFETs. The band gap can be tuned through chemical modifications of the molecular structure. For this compound analogues, this can be achieved by:

Extending the π-conjugated system: Incorporating additional aromatic or heteroaromatic rings into the molecular backbone can lower the LUMO energy level and reduce the band gap.

Introducing electron-donating or electron-withdrawing groups: The methoxy (B1213986) group on the phenyl ring is an electron-donating group that raises the HOMO level. By introducing stronger or weaker donor/acceptor groups, the energy levels can be further modulated.

Copolymerization: Creating copolymers with different monomer units is an effective strategy to fine-tune the band gap and other electronic properties of the resulting polymer. rsc.org

Theoretical studies on polymers derived from 3,4-ethylenedioxythiophene (B145204) and diketopyrrolopyrrole have shown that modifications to the side chains can influence intermolecular stacking and film absorption characteristics without significantly altering the frontier orbital energy levels. mdpi.com This highlights the multifaceted approach to optimizing material properties for OFET applications.

Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSCs)

Thiophene-based materials are extensively used as electron donor materials in OPVs and as sensitizers in DSSCs due to their strong light absorption in the visible spectrum and good charge transport properties. The molecular structure of this compound, with its electron-rich methoxyphenyl group and conjugated thiophene system, makes it a promising candidate for these applications.

In the context of DSSCs, organic dyes with a D-π-A (donor-π-bridge-acceptor) structure are commonly employed. The this compound moiety could potentially act as a π-bridge or be part of the donor unit. The efficiency of a DSSC is dependent on several factors, including the light-harvesting efficiency of the dye, the electron injection from the dye to the semiconductor (e.g., TiO2), and the regeneration of the dye by the electrolyte. nih.gov

Optimization of Light-Harvesting Efficiency (LHE)

Research into analogues of this compound focuses on molecular engineering to enhance their molar extinction coefficients and broaden their absorption range. Strategies include the incorporation of auxiliary acceptor units and the extension of the π-conjugated system. For instance, introducing a benzothiadiazole (BTZ) auxiliary acceptor into D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) organic sensitizers has proven effective. Modifications such as shifting the BTZ position on the conjugated bridge or adding a thiophene heterocycle can significantly increase molar absorption coefficients. One such engineered dye, XY2, achieved a molar extinction coefficient of 6.66 × 10⁴ M⁻¹ cm⁻¹ at 578 nm, enabling the fabrication of efficient thin-film solid-state DSSCs. Another key consideration is the suppression of molecular aggregation on the semiconductor surface, as aggregation can lead to quenching of the excited state and reduced LHE. Introducing bulky groups, such as fluorine-based triarylamine moieties, can prevent this stacking and improve performance.

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting the optical properties of new dye designs. These calculations help in understanding the relationship between molecular structure and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting band gap. By systematically modifying the donor, acceptor, and π-bridge components of the dye, researchers can rationally design molecules with optimized LHE that approaches unity at their absorption maxima.

Sensitizer Type Modification Strategy Peak Molar Extinction Coefficient (ε_max) Resulting LHE Characteristic
D-A-π-A Organic DyesIntroduction of Benzothiadiazole (BTZ) auxiliary acceptor6.66 × 10⁴ M⁻¹ cm⁻¹ @ 578 nm (for XY2)High absorption in a thin (1.3 µm) TiO₂ layer
Thienothiophene DyesFluorine-based triarylamine donor moietyNot specified21 nm red-shift in absorption spectra, suppressed aggregation
Dithienothiophen-based AcceptorsHalogenation of end-groupsApproaches unity at λ_maxExcellent candidates for active layer blends

Interfacial Electron Injection and Regeneration Dynamics

Electron Injection: Upon photoexcitation, the dye molecule must rapidly inject an electron from its excited state into the conduction band of the semiconductor (typically TiO₂). This process must be significantly faster than the excited state's natural decay.

Dye Regeneration: The oxidized dye molecule must be quickly reduced back to its ground state by a redox mediator (e.g., I⁻/I₃⁻) in the electrolyte.

Charge Recombination: Competing, undesirable pathways involve the injected electron recombining with either the oxidized dye molecule or the oxidized redox species in the electrolyte.

The molecular structure of the thiophene analogue plays a crucial role in these dynamics. The anchoring group (e.g., cyanoacrylic acid or carboxylic acid) that binds the dye to the TiO₂ surface is critical for efficient electronic coupling and fast injection. Furthermore, the spatial arrangement of the dye molecules on the surface can influence recombination rates. For instance, incorporating bulky substituents can create a blocking layer that hinders the approach of the redox mediator to the TiO₂ surface, thereby suppressing charge recombination. rsc.org The regeneration process, which occurs on a nanosecond to microsecond timescale, must be orders ofmagnitude faster than the recombination process (microsecond to millisecond timescale) to ensure efficient device operation. mdpi.com

Process Typical Timescale Description Influencing Factors
Electron Injection100 fs - 20 psTransfer of an electron from the dye's excited state to the semiconductor's conduction band. mdpi.comDye's excited state lifetime, anchoring group, electronic coupling with semiconductor.
Dye RegenerationNanoseconds (ns)Reduction of the oxidized dye by the redox mediator in the electrolyte. mdpi.comConcentration and redox potential of the electrolyte, molecular structure of the dye.
Charge RecombinationMicroseconds (µs) to Milliseconds (ms)Undesired transfer of an injected electron back to the oxidized dye or the electrolyte. mdpi.comDye aggregation, presence of blocking layers, electrolyte composition.

Photochromic and Electrochromic Materials

Analogues of this compound are valuable components in the development of chromic materials, which exhibit reversible changes in their optical properties upon exposure to external stimuli.

Electrochromism is the phenomenon of a reversible color change in response to an applied electric potential. Polymers based on thiophene derivatives are widely studied for electrochromic devices (ECDs), such as smart windows and displays. The color change arises from the electrochemical doping (oxidation) and dedoping (reduction) of the conjugated polymer backbone, which alters the electronic transitions and thus the absorption spectrum. For example, a copolymer of (3-{[4-(Thien-3-yl-methoxy)phenoxy]methyl}thiophene) with thiophene shows a color change from brown in its reduced state to gray-blue in its oxidized state. thieme-connect.com An electrochromic device constructed with this copolymer and poly(3,4-ethylenedioxythiophene) (PEDOT) can switch between brown and blue with a short switching time of 1.4 seconds. thieme-connect.com

Key performance metrics for electrochromic materials include optical contrast (the percentage change in transmittance, ΔT%), switching speed, coloration efficiency (the change in optical density per unit of charge injected), and cycling stability. Research has shown that metallo-supramolecular polymers based on thieno[3,2-b]thiophene can exhibit high optical contrast (up to 64.5%) and excellent coloration efficiency (641 cm² C⁻¹). hud.ac.uk

Photochromism involves a reversible transformation between two isomers with different absorption spectra, induced by photoirradiation. Thienyl-based compounds, particularly dithienylethenes, are a prominent class of photochromic materials. While the specific parent compound is not a classic dithienylethene, the incorporation of thienyl moieties into other molecular scaffolds, such as oxathiine 2,2-dioxides, has been explored. Certain 5,6-bis(2,5-dimethylthien-3-yl) analogues exhibit photochromism, where UV irradiation induces a ring-closing reaction, leading to the formation of a colored isomer. rsc.org This process is reversible, with visible light or heat promoting the ring-opening reaction back to the colorless form. The efficiency of the photochromic response depends on the degree of unsaturation and the electronic properties of the substituents. rsc.org

Material Stimulus Color Change Performance Metric Value
P(TMPMT-co-Th)/PEDOT DeviceVoltage (0.0 V to 2.8 V)Brown ↔ BlueSwitching Time1.4 s thieme-connect.com
Fe-Tt Metallo-Supramolecular PolymerVoltage (0 V to 1.4 V)Not specifiedOptical Contrast (ΔT)64.5% hud.ac.uk
Fe-Tt Metallo-Supramolecular PolymerVoltageNot specifiedColoration Efficiency (CE)641 cm² C⁻¹ hud.ac.uk
P(DTC-co-TF)/PEDOT-PSS DeviceVoltageColored ↔ BleachedOptical Contrast (ΔT)43.4% @ 627 nm
5,6-bis(2,5-dimethylthien-3-yl) oxathiine 2,2-dioxideUV/Visible LightColorless ↔ Yellow-OrangePhotochromic ResponseWeak to Moderate rsc.org

Applications in Lasers and Optical Data Storage

The unique optical properties of thiophene-based conjugated materials also make them candidates for applications in organic solid-state lasers and optical data storage.

For optical data storage , particularly holographic storage, materials that can exhibit a large, stable, and reversible change in their refractive index (birefringence) upon irradiation are required. An azothiophene polyester, incorporating a 5-methoxy-2-thienyl moiety, has been developed for this purpose. acs.org When irradiated with a 532 nm laser, a film of this material develops a very high induced anisotropy, leading to a calculated birefringence of 0.02 per micron. acs.org This property allows for the inscription of room-temperature-stable diffraction gratings with high efficiency, demonstrating its potential as a holographic recording medium. acs.org

In the field of organic lasers , the goal is to find materials with high photoluminescence quantum yield (PLQY), high optical gain, and low amplified spontaneous emission (ASE) thresholds. Thiophene-based dyes and oligomers are a promising class of materials for gain media. Single crystals of thiophene/phenylene co-oligomers are particularly attractive due to their long-range molecular order, which can lead to high charge carrier mobilities—a key requirement for future electrically pumped organic lasers. jlu.edu.cn Researchers have demonstrated optically pumped lasing in these materials by fabricating resonator structures, such as distributed feedback (DFB) gratings, directly onto the organic crystal. jlu.edu.cn A furan-substituted thiophene/phenylene co-oligomer, 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan (BPTFT), has been shown to exhibit optically pumped Fabry-Pérrot lasing with a low threshold of approximately 20 μJ cm⁻¹ in its single-crystal form. thieme-connect.com The design of such molecules often involves separating the π-conjugated units with bulky side groups to inhibit intermolecular quenching, thereby enhancing fluorescence and lasing efficiency.

Application Material Example Key Property Performance Value
Optical Data StorageAzothiophene PolyesterInduced Birefringence0.02 per micron acs.org
Organic Laser2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan (BPTFT) Single CrystalLasing Threshold~20 μJ cm⁻¹ thieme-connect.com
Organic LaserBPTFT Single CrystalPhotoluminescence Quantum Yield (PLQY)29% thieme-connect.com
Organic Laser2,2′-bithiophene,5,5′-bis([1,1′-biphenyl]-4-yl) (BP2T) Single CrystalHole Mobility0.66 cm² V⁻¹ s⁻¹ jlu.edu.cn

Supramolecular Architectures and Self Assembly Phenomena of 3 2 4 Methoxyphenyl Ethenyl Thiophene Derivatives

Noncovalent Interactions Governing Supramolecular Assembly

Hydrogen Bonding Networks and Their Role in Crystal Packing

Hydrogen bonds are among the most critical forces in the crystal engineering of organic molecules. In derivatives of 3-[2-(4-Methoxyphenyl)ethenyl]thiophene, both conventional and unconventional hydrogen bonds contribute to the formation of robust networks. For instance, in sulfonamide derivatives of thiophenes, classical N–H···O hydrogen bonds can link molecules into well-defined motifs like chains or rings. nih.govmdpi.com

Even in the absence of strong donors like N-H or O-H groups, weaker C–H···O and C–H···S interactions play a significant role. researchgate.netiucr.org In the closely related compound, (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, the crystal and molecular structure is stabilized by C–H···O hydrogen bond interactions. researchgate.net These interactions, though weaker, are numerous and collectively impose significant constraints on the crystal packing, often forming intricate three-dimensional networks. nih.gov For example, in some benzothiophene (B83047) derivatives, C–H···O hydrogen bonds can generate chains and other motifs that guide the assembly of the crystal lattice. researchgate.net The presence of a methoxy (B1213986) group in the core structure provides a hydrogen bond acceptor (oxygen), enhancing the probability of forming these networks.

Chalcogen Bonds and Aromatic Interactions (π-π Stacking, S···C(π) Contacts)

Thiophene-containing compounds are uniquely positioned to participate in chalcogen bonding, a noncovalent interaction involving the sulfur atom. rsc.org The sulfur atom in the thiophene (B33073) ring can act as a Lewis base, but it also possesses regions of positive electrostatic potential (σ-holes), allowing it to act as a Lewis acid and interact with nucleophiles. These interactions can include S···C, S···H, and other contacts that contribute to the stability of the crystal structure. nih.gov

Aromatic interactions, particularly π-π stacking, are also prevalent in directing the assembly of these planar, aromatic-rich molecules. The thiophene and methoxyphenyl rings can stack upon one another, contributing significantly to the cohesive energy of the crystal. In some benzothiophene derivatives, weak π–π interactions have been observed with centroid-to-centroid distances around 3.7 Å. nih.gov Hirshfeld surface analysis of a similar chalcone, (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, revealed that C···C contacts account for 4% and S···C contacts for 3% of all intermolecular interactions, quantifying their role in the supramolecular structure. researchgate.net

Halogen Bonding and Other Weak Intermolecular Forces

The introduction of halogen substituents (F, Cl, Br, I) onto the thiophene or phenyl rings of the core structure provides a powerful tool for crystal engineering. Halogen bonding is a highly directional noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. tuni.fiethz.ch This interaction has been increasingly utilized to guide the self-assembly of thiophene-based materials. tuni.firsc.org

In halogenated benzothiophene derivatives, interactions such as C–H···F, Br···π, and X···O (where X is a halogen) have been shown to play a crucial role in forming the supramolecular architecture. nih.govnih.gov For instance, C–H···F hydrogen bonds can connect molecules into chains. nih.gov The strength of the halogen bond can be tuned by changing the halogen atom, with iodine typically forming the strongest bonds. tuni.finih.gov Furthermore, weaker forces such as van der Waals interactions, though non-specific, are ubiquitous and provide the ultimate cohesive force that holds the crystal lattice together. iucr.org

Crystal Engineering and Structural Characterization

The rational design and synthesis of crystalline materials with desired properties rely on advanced characterization techniques. For derivatives of this compound, single-crystal X-ray diffraction and Hirshfeld surface analysis are indispensable tools for elucidating their molecular and supramolecular structures.

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. nih.gov It provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular conformation. Furthermore, SC-XRD reveals the packing of molecules in the unit cell, allowing for a detailed analysis of the intermolecular interactions that form the supramolecular architecture. nih.gov

For the analogous compound (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, SC-XRD analysis provided critical structural data. researchgate.net The study confirmed its crystallization in a monoclinic system and revealed the geometric parameters that dictate its packing. Such data are fundamental for understanding structure-property relationships in these materials. researchgate.netuomphysics.net

Table 1: Crystallographic Data for (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one. researchgate.net
ParameterValue
Chemical FormulaC14H12O2S
Crystal SystemMonoclinic
Space GroupP21
a (Å)4.149 (6)
b (Å)10.038 (1)
c (Å)14.552 (2)
β (°)91.9 (2)
Volume (ų)605.2 (1)
Z2

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.govnih.gov

This analysis can be decomposed into two-dimensional "fingerprint plots," which provide a quantitative summary of the different types of intermolecular contacts. nih.govmdpi.com For instance, the analysis of (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one showed that H···H, C···H, and O···H contacts are the most significant contributors to the crystal packing. researchgate.net This detailed breakdown is essential for a complete understanding of the forces driving supramolecular self-assembly. researchgate.netmdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one. researchgate.net
Interaction Type (Contact)Contribution (%)
H···H39
C···H24
O···H18
S···H9
C···C4
S···C3
C···O2

Hierarchical Self-Assembly and Supramolecular Polymerization of this compound Derivatives

The hierarchical self-assembly of molecules into well-defined supramolecular structures is a powerful strategy for the bottom-up fabrication of functional nanomaterials. For derivatives of this compound, this process is governed by a delicate interplay of non-covalent interactions, leading to the formation of complex and ordered architectures.

Design of Self-Assembling Molecular Building Blocks with Directional Interactions

The design of self-assembling molecular building blocks based on this compound hinges on the precise control of directional intermolecular interactions. The molecular structure, featuring a thiophene ring, a phenyl ring, and an ethenyl bridge, provides a scaffold for multiple non-covalent interactions that guide the assembly process. The specific substitution pattern on the thiophene ring is a critical design element. For instance, altering the attachment point of functional groups can induce significant changes in the packing arrangement, switching from a head-to-tail to a head-to-head assembly. nih.gov This is often attributed to the cancellation of lateral dipoles. nih.gov

In a closely related isomer, (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, the crystal structure reveals the importance of C—H···O hydrogen bonds in stabilizing the molecular arrangement. researchgate.net The interaction between hydrogen atoms and the oxygen of the methoxy group or the carbonyl group dictates the formation of specific motifs. Although our subject molecule lacks a carbonyl group, the principle of weak hydrogen bonds involving the methoxy group and hydrogens on the thiophene and phenyl rings remains a key factor in its self-assembly.

Table 1: Key Directional Interactions in the Self-Assembly of Thiophene Derivatives

Interaction TypeDescriptionPotential Role in this compound
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Governs the stacking of thiophene and phenyl rings, leading to one-dimensional growth.
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and a more electronegative atom, such as oxygen.C-H···O interactions involving the methoxy group and ring hydrogens can create specific intermolecular linkages.
Dipole-Dipole Interactions Forces that occur between polar molecules.The position of the methoxyphenyl group on the thiophene ring influences the molecular dipole and thus the packing.

Orthogonal Self-Assembly Strategies for Multi-Component Systems

Orthogonal self-assembly refers to the programmed formation of complex structures from multiple components, where each component interacts selectively with its intended partners without interfering with other assembly processes. For derivatives of this compound, this can be achieved by introducing functional groups that engage in specific and non-interfering interactions.

A strategy for achieving orthogonality involves the functionalization of the thiophene or phenyl rings with moieties capable of distinct recognition events, such as metal coordination or specific hydrogen bonding patterns. For example, by introducing a carboxylic acid or a pyridine (B92270) group at a specific position, one could direct the assembly through metal-ligand coordination, which would be orthogonal to the inherent π-π stacking and weaker hydrogen bonds of the parent molecule. This approach allows for the construction of multi-component systems with a higher degree of complexity and functionality.

The synthesis of thiophene derivatives with specific functionalization patterns is a key enabler for orthogonal assembly. Methods for the selective functionalization of aromatic cores can be utilized to prepare building blocks with desired interaction sites, paving the way for the creation of cruciform-like architectures or other complex motifs. nih.gov

Formation of Multi-Dimensional Supramolecular Frameworks

The directional interactions inherent in this compound derivatives can be harnessed to construct multi-dimensional supramolecular frameworks. The formation of one-dimensional chains through π-π stacking is often the initial step in a hierarchical assembly process. These 1D chains can then associate into two-dimensional sheets or three-dimensional networks through weaker, less directional forces or specifically designed intermolecular connections.

By modifying the substituents on the phenyl ring or the thiophene ring, it is possible to tune the intermolecular forces to favor the formation of 2D or 3D structures. For example, the introduction of bulky side chains might hinder close packing in one dimension, promoting growth in another. Conversely, the addition of groups capable of strong, directional hydrogen bonds could lead to the formation of robust, extended networks.

Host-Guest Chemistry with Macrocyclic Receptors for Controlled Assembly

The assembly of this compound can be controlled and directed through host-guest chemistry, where the molecule acts as a guest that is encapsulated by a larger macrocyclic host molecule. This interaction can modify the properties of the guest and provide a mechanism for controlling its aggregation.

Common macrocyclic hosts include cyclodextrins and calixarenes, which possess hydrophobic cavities capable of encapsulating guest molecules. researchgate.netresearchgate.net The methoxyphenyl and thiophene moieties of this compound are potential binding sites for inclusion within these cavities. The formation of such host-guest complexes is driven by a combination of forces, including hydrophobic interactions, van der Waals forces, and sometimes hydrogen bonding between the guest and the rim of the macrocycle. tcichemicals.com

The encapsulation of the thiophene or methoxyphenyl group within a macrocycle can prevent self-aggregation through π-π stacking. By controlling the concentration of the host, it is possible to switch between the encapsulated (monomeric) state and the self-assembled (aggregated) state of the guest molecule. This provides a handle for the controlled assembly and disassembly of supramolecular structures.

Table 2: Potential Host-Guest Interactions with Macrocyclic Receptors

Macrocyclic HostPotential Binding Site on GuestDriving Forces for ComplexationPotential Effect on Assembly
β-Cyclodextrin Phenyl or thiophene ringHydrophobic interactions, van der Waals forcesInhibition of π-π stacking, leading to monomeric species in solution.
Calix[n]arenes Methoxyphenyl groupHydrophobic and π-π interactions within the calixarene (B151959) cavity. nih.govSteric hindrance preventing close approach of guest molecules, controlling aggregation.

The binding affinity and selectivity of the host-guest interaction can be tuned by modifying the structure of both the host and the guest. For example, functionalization of the calixarene rim can enhance its solubility and create specific interaction sites for the guest. researchgate.net Similarly, altering the substituents on the this compound molecule could influence its fit within the macrocyclic cavity. This controlled encapsulation is a promising strategy for the development of responsive materials based on this class of thiophene derivatives.

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